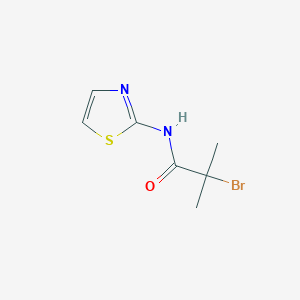

2-bromo-2-méthyl-N-(1,3-thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Applications De Recherche Scientifique

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Compounds containing the thiazole ring are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Materials Science: Thiazole derivatives are used in the development of dyes, pigments, and other materials with specific electronic properties.

Biological Research: The compound can be used as a probe to study biochemical pathways and enzyme activities.

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient bromination and condensation reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.

Condensation Reactions: The compound can form larger molecules through condensation with other compounds.

Common Reagents and Conditions

Bromination: Typically involves the use of bromine (Br2) in acetic acid or chloroform at low temperatures.

Condensation: Often involves thiourea in ethanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research.

Activité Biologique

2-Bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure allows it to interact with various biological targets, influencing numerous cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The bromine atom in the structure enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can significantly affect enzyme activity and cellular functions.

Antimicrobial Activity

Research indicates that 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide exhibits notable antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

Anticancer Activity

The anticancer potential of 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide has been investigated in various cancer cell lines. Notably, studies have shown that this compound can significantly reduce cell viability in colorectal adenocarcinoma cells (Caco-2), demonstrating a structure-dependent anticancer activity.

| Cell Line | Cell Viability Reduction (%) |

|---|---|

| Caco-2 | 39.8% (p < 0.001) |

| A549 | Minimal effect |

The compound's mechanism of action may involve the induction of DNA damage through interactions with topoisomerase II, leading to cell cycle arrest and apoptosis .

The biological activity of 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Interactions : The compound can inhibit or activate various enzymes by forming covalent bonds with nucleophilic sites.

- Gene Expression : By affecting key signaling pathways, the compound can alter gene expression patterns, influencing cell growth and survival.

- Metabolic Pathways : It interacts with metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide:

- Study on Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi, with specific compounds showing MIC values comparable to established antibiotics .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of thiazole derivatives in vitro, revealing that certain modifications on the thiazole ring enhanced cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells.

Propriétés

IUPAC Name |

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-7(2,8)5(11)10-6-9-3-4-12-6/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRFOGRRZNLWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NC=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.